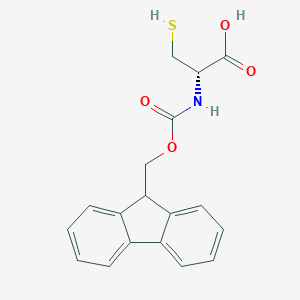

Fmoc-D-cysteine

説明

Structural and Stereochemical Properties of Fluorenylmethyloxycarbonyl-D-Cysteine

The molecular architecture of fluorenylmethyloxycarbonyl-D-cysteine encompasses several distinct structural elements that contribute to its synthetic utility and chemical behavior. The basic fluorenylmethyloxycarbonyl-D-cysteine hydrate possesses the molecular formula C₁₈H₁₇NO₄S with a molecular weight of 343.397 grams per mole, representing the fundamental structure without additional protecting groups. This hydrated form exhibits specific optical activity with a reported optical rotation of [α]D²⁰ = 25 ± 2° in dimethylformamide at a concentration of 1 percent, confirming its enantiomeric purity and D-configuration.

The trityl-protected derivative, fluorenylmethyloxycarbonyl-S-trityl-D-cysteine, represents the most commonly utilized form in peptide synthesis applications. This compound features the molecular formula C₃₇H₃₁NO₄S with a molecular weight of 585.71 grams per mole, incorporating the bulky trityl protecting group on the sulfur atom. The stereochemical properties of this derivative are characterized by an optical rotation of [α]D²⁰ = -20 ± 2° in dimethylformamide at a concentration of 1 percent, demonstrating the influence of the trityl protecting group on the overall molecular conformation.

| Property | Fluorenylmethyloxycarbonyl-D-Cysteine Hydrate | Fluorenylmethyloxycarbonyl-S-trityl-D-Cysteine |

|---|---|---|

| Molecular Formula | C₁₈H₁₇NO₄S | C₃₇H₃₁NO₄S |

| Molecular Weight (g/mol) | 343.397 | 585.71 |

| CAS Number | 157355-80-1 | 167015-11-4 |

| Optical Rotation [α]D²⁰ | +25 ± 2° (c=1, DMF) | -20 ± 2° (c=1, DMF) |

| Melting Point | Not specified | 170-173°C |

| Purity | ≥98% | ≥97.0% (HPLC) |

The structural integrity of fluorenylmethyloxycarbonyl-D-cysteine derivatives is maintained through careful consideration of protecting group compatibility and stereochemical stability. The fluorenylmethyloxycarbonyl group provides protection for the amino function through formation of a carbamate linkage, while the trityl group protects the thiol functionality of cysteine from oxidation and unwanted side reactions during peptide assembly. The D-configuration of the cysteine backbone is preserved throughout synthetic manipulations, ensuring that the final peptide products maintain their intended stereochemical properties.

Physical properties of fluorenylmethyloxycarbonyl-D-cysteine compounds include characteristic solubility profiles that facilitate their use in organic synthesis. The compounds are generally insoluble in water but demonstrate good solubility in most organic solvents including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone. Storage requirements typically specify maintenance at 2-8°C in dry conditions to preserve chemical stability and prevent degradation of the protecting groups.

Historical Development of Fluorenylmethyloxycarbonyl-Protected Cysteine Derivatives

The historical development of fluorenylmethyloxycarbonyl-protected cysteine derivatives is intrinsically linked to the pioneering work of Louis A. Carpino at the University of Massachusetts Amherst. In 1970, Carpino and Grace Y. Han recognized the critical need for complementary protecting groups that could be removed under basic conditions, noting that existing amino-protecting groups were predominantly acid-labile. This observation led to their systematic investigation of base-labile protecting groups, culminating in the introduction of the fluorenylmethyloxycarbonyl protecting group in 1972.

Carpino's initial research focused on addressing the limitations of existing protecting group strategies in peptide synthesis. The development of the fluorenylmethyloxycarbonyl group represented a significant advancement because it provided orthogonal protection to the previously established tert-butyloxycarbonyl system, which Carpino had also developed in 1957. The fluorenylmethyloxycarbonyl group's unique mechanism of deprotection through base-catalyzed elimination of dibenzofulvalene distinguished it from other carbamate protecting groups and enabled new synthetic strategies in peptide chemistry.

The preparation methodology for fluorenylmethyloxycarbonyl chloride, the key reagent for installing the fluorenylmethyloxycarbonyl protecting group, was established through Carpino's systematic investigations. The researchers initially prepared fluorenylmethyloxycarbonyl chloride by treating 9-fluorenylmethanol with phosgene, and as an alternative approach, they developed the corresponding 9-fluorenylmethyl azidoformate through reaction of fluorenylmethyloxycarbonyl chloride with sodium azide. These synthetic methods provided reliable access to the protecting group reagents necessary for amino acid derivatization.

| Year | Development | Key Contributors | Significance |

|---|---|---|---|

| 1957 | tert-Butyloxycarbonyl group | Louis A. Carpino | First major amino protecting group |

| 1970 | Recognition of need for base-labile protection | Carpino and Han | Identified gap in protecting group strategies |

| 1972 | Fluorenylmethyloxycarbonyl group introduction | Carpino and Han | Revolutionary base-labile protecting group |

| 1974-1975 | Patent applications | Carpino | Commercial protection and validation |

| 1986 | Liquid-phase peptide synthesis optimization | Carpino | Enhanced synthetic methodologies |

The practical implementation of fluorenylmethyloxycarbonyl protection in cysteine derivatives required additional methodological developments to address the unique challenges posed by the thiol functionality. Early applications demonstrated that fluorenylmethyloxycarbonyl-protected amino acids, including cysteine derivatives, could be deprotected quantitatively using liquid ammonia, releasing the original amine along with carbon dioxide and dibenzofulvalene as easily separable byproducts. Subsequent research showed that strong organic amines such as piperidine, morpholine, and ethanolamine could effectively replace ammonia for fluorenylmethyloxycarbonyl deprotection, providing more practical reaction conditions for routine synthetic applications.

The evolution of fluorenylmethyloxycarbonyl-cysteine protecting group strategies led to the development of sophisticated side-chain protection systems. The trityl protecting group emerged as the standard choice for cysteine thiol protection in fluorenylmethyloxycarbonyl solid-phase peptide synthesis, offering excellent stability under the basic conditions required for fluorenylmethyloxycarbonyl deprotection while remaining removable under acidic conditions. This orthogonal protecting group strategy enabled the synthesis of complex peptides containing multiple cysteine residues with precise control over disulfide bond formation patterns.

Modern developments in fluorenylmethyloxycarbonyl-cysteine chemistry have focused on addressing epimerization challenges that can occur during peptide synthesis. Recent research has demonstrated that careful selection of coupling reagents and reaction conditions can minimize racemization during peptide assembly, with particular attention to the use of collidine as a base when employing uronium or phosphonium coupling reagents. These methodological refinements have enhanced the reliability and stereochemical integrity of peptides synthesized using fluorenylmethyloxycarbonyl-D-cysteine derivatives.

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S/c20-17(21)16(10-24)19-18(22)23-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,24H,9-10H2,(H,19,22)(H,20,21)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMTDKXQYAKLQKF-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Fmoc Protection of D-Cysteine

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is introduced to the α-amino group of D-cysteine using Fmoc-Cl (fluoroenylmethyloxycarbonyl chloride) in a biphasic system. Reaction conditions involve stirring D-cysteine in a mixture of dioxane/water (4:1 v/v) with sodium bicarbonate at 0–4°C for 2–4 hours. The Fmoc group provides alkali-labile protection, enabling its removal under mild basic conditions (e.g., 20% piperidine) without affecting acid-labile side-chain protections.

Thiol Protecting Group Strategies

The sulfhydryl group of cysteine is highly reactive, necessitating protection during synthesis. Common protecting groups include:

For this compound, the trityl (Trt) group is widely used due to its compatibility with Fmoc SPPS and clean removal during final TFA cleavage. However, the tetrahydropyranyl (Thp) group has gained traction for synthesizing C-terminal cysteine residues, as it reduces racemization during prolonged piperidine treatments (0.74% racemization vs. 3.3% for Trt).

Racemization Mitigation During Activation and Coupling

Racemization at the α-carbon of cysteine is a major challenge during this compound incorporation. Base-mediated activation methods (e.g., HBTU/DIPEA) induce significant epimerization, particularly under microwave heating. The following strategies are employed to preserve chiral integrity:

Preformed Symmetrical Anhydrides

Activation of this compound derivatives via preformed symmetrical anhydrides minimizes racemization. For example, Fmoc-D-Cys(Trt)-OH treated with DIPCDI (N,N'-diisopropylcarbodiimide) in DCM forms an anhydride that couples to the resin-bound peptide with <1% racemization. This method avoids prolonged exposure to basic conditions.

Oxyma-Based Activation

Coupling with DIPCDI/Oxyma Pure in DMF achieves near-quantitative yields with 0.74% racemization for Fmoc-D-Cys(Thp)-OH, compared to 3.3% for Fmoc-D-Cys(Trt)-OH under identical conditions. Oxyma’s non-nucleophilic nature prevents base-induced epimerization.

OPfp Ester Utilization

This compound pentafluorophenyl (OPfp) esters, prepared using pentafluorophenol and DIC, enable efficient coupling at 0°C with minimal racemization. OPfp esters are particularly effective for sterically hindered residues.

Orthogonal Protection for Disulfide Bond Formation

This compound derivatives with orthogonal protecting groups enable regioselective disulfide bond formation. For example:

-

Trt and Mmt Combination : S-Trt groups are cleaved with TFA, while S-Mmt groups require 1–3% TFA in DCM. This allows sequential oxidation of free thiols on solid phase.

-

Ddm and Acm Combination : S-Ddm is removed with 1% TFA, enabling on-resin cyclization, while S-Acm remains intact until final iodine oxidation.

A case study using Fmoc-D-Cys(Ddm)-OH demonstrated successful synthesis of cyclic peptides with two disulfide bridges. The Ddm group was cleaved selectively with 1% TFA, followed by iodine-mediated oxidation of S-Acm to form the second bridge.

Large-Scale Synthesis and Purification

Resin Selection for C-Terminal Cysteine

Wang resins are prone to β-piperidinylalanine formation during this compound coupling. Trityl-type resins (e.g., 2-chlorotrityl) reduce this side reaction by 80%, making them ideal for synthesizing peptide acids with C-terminal D-cysteine.

Final Deprotection and Cleavage

Cleavage from resin is performed using TFA/H2O/TIS (95:2.5:2.5) for 2 hours, which removes Fmoc and Trt/Thp groups simultaneously. Scavengers like triisopropylsilane (TIS) prevent alkylation of free thiols.

HPLC Purification

Reverse-phase HPLC with C18 columns and gradients of 0.1% TFA in acetonitrile/water achieves >95% purity. For peptides containing multiple D-cysteine residues, size-exclusion chromatography (SEC) with Sephadex G-15 removes polymeric byproducts.

Applications in Chemical Protein Synthesis

This compound derivatives are pivotal in native chemical ligation (NCL). A 2024 study demonstrated the one-pot synthesis of human lysozyme using Fmoc-D-Cys(Trt)-OH. The Fmoc group was removed with 20% piperidine at pH 11 within 7 minutes, enabling sequential ligations without intermediate purification. This method reduced total synthesis time by 40% compared to traditional approaches.

Analytical Characterization

化学反応の分析

Types of Reactions:

Oxidation: Fmoc-D-cysteine can undergo oxidation to form disulfide bonds, which are crucial in the formation of protein structures.

Reduction: The disulfide bonds formed can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: The thiol group of this compound can participate in nucleophilic substitution reactions, forming thioethers or other sulfur-containing compounds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, iodine, or air oxidation.

Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Alkyl halides, maleimides.

Major Products Formed:

Oxidation: Disulfide-linked peptides or proteins.

Reduction: Free thiol-containing peptides.

Substitution: Thioether-linked peptides.

科学的研究の応用

Peptide Synthesis

Overview : Fmoc-D-cysteine is predominantly utilized in solid-phase peptide synthesis (SPPS), where it serves as a crucial building block for assembling peptides. The Fmoc (fluorenylmethyloxycarbonyl) group allows for selective protection of the amino group, making it easier to synthesize complex peptide structures.

Key Properties :

- Base-labile Fmoc Group : The Fmoc group can be removed under mild basic conditions, facilitating stepwise peptide assembly without damaging sensitive side chains .

- Disulfide Bond Formation : Cysteine residues are essential for forming disulfide bonds, which are critical for the structural stability of many peptides and proteins .

| Property | Description |

|---|---|

| Stability | Stable under standard SPPS conditions |

| Reactivity | Allows for specific coupling reactions |

| Disulfide Bond Capability | Enables formation of crucial structural bonds |

Drug Development

Overview : In medicinal chemistry, this compound derivatives are explored for their potential in developing therapeutic peptides and drugs. The ability to modify the structure of peptides enhances their efficacy and stability.

Applications :

- Therapeutic Peptides : Used in creating peptides that target specific biological pathways, improving therapeutic outcomes .

- Peptide Vaccines : this compound is employed in synthesizing peptide-based vaccines that can elicit immune responses against pathogens .

| Application | Description |

|---|---|

| Therapeutic Peptides | Targeting specific diseases through peptide design |

| Vaccine Development | Enhancing immune response via peptide synthesis |

Bioconjugation

Overview : this compound is integral to bioconjugation processes, where it aids in attaching drugs or imaging agents to biomolecules. This enhances the specificity and efficacy of therapeutic agents.

Key Techniques :

- Linker Development : Utilized to create linkers that connect therapeutic agents to antibodies or other proteins .

- Targeted Drug Delivery Systems : Improves the delivery of drugs to specific cells or tissues by conjugating them with targeting moieties .

| Technique | Description |

|---|---|

| Linker Development | Facilitates attachment of drugs to biomolecules |

| Targeted Delivery | Enhances specificity in drug delivery systems |

Protein Engineering

Overview : In protein engineering, this compound is used to introduce thiol groups into proteins, which are essential for studying protein interactions and functions.

Applications :

- Stability Enhancement : Modifying proteins to improve their stability under various conditions .

- Functional Studies : Investigating protein functions through the incorporation of cysteine residues that can form disulfide bonds or participate in redox reactions.

| Application | Description |

|---|---|

| Stability Enhancement | Improving protein resilience |

| Functional Studies | Exploring protein interactions through cysteine modification |

Case Studies

- Fluorescent D-Cysteines in Cell-Penetrating Peptides

- Synthesis of Therapeutic Peptides

- Bioconjugation for Drug Delivery

作用機序

The primary mechanism of action of Fmoc-D-cysteine involves the protection of the amino group by the Fmoc group. This protection allows for selective reactions at other functional groups, facilitating the synthesis of complex peptides. The Fmoc group can be removed under mild basic conditions, typically using piperidine, to reveal the free amino group for further reactions.

類似化合物との比較

Enantiomeric Comparison: Fmoc-D-Cysteine vs. Fmoc-L-Cysteine

Key Insight: The D-form is preferred for peptides requiring non-native folding or resistance to proteases, while the L-form is essential for replicating natural protein structures .

Comparison of Thiol-Protected Derivatives

This compound derivatives differ in their thiol-protecting groups, which influence synthesis efficiency and deprotection protocols:

Research Findings :

- Fmoc-D-Cys(Trt)-OH exhibits the lowest racemization (0.4% D-Cys) and is ideal for high-purity D-cysteine incorporation .

- Fmoc-D-Cys(Acm)-OH enables selective disulfide bond formation but requires iodine for deprotection, which may oxidize other residues .

- Fmoc-D-Cys(t-Bu)-OH is compatible with standard TFA cleavage protocols but has higher racemization than Trt-protected derivatives .

Functional Comparisons with Other Cysteine Derivatives

Key Insight : The choice of protecting group and stereochemistry directly impacts peptide stability, solubility, and biological activity. For instance, Fmoc-D-Cys(Trt)-OH’s stability makes it suitable for synthesizing somatostatin analogs, while Acm-protected derivatives are reserved for stepwise disulfide bond formation .

生物活性

Fmoc-D-cysteine is a derivative of cysteine, an amino acid known for its role in protein structure and function, particularly through the formation of disulfide bonds. The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protective group in peptide synthesis, facilitating the solid-phase synthesis of peptides that contain cysteine. This article explores the biological activity of this compound, emphasizing its applications in peptide synthesis, biological interactions, and potential therapeutic uses.

This compound can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The Fmoc group protects the amino group during synthesis, allowing for the sequential addition of amino acids to form peptides.

- Synthesis Process :

- Fmoc Removal : The Fmoc group is removed using a base, typically piperidine, which can lead to racemization if not controlled properly. Studies show that using Fmoc-Cys(Thp)-OH minimizes racemization compared to other protecting groups like Fmoc-Cys(Trt)-OH .

- Peptide Formation : Following the removal of the Fmoc group, coupling reactions can occur to form dipeptides or longer chains.

Biological Activity

The biological activity of this compound is primarily linked to its role in peptide synthesis and its influence on the properties of resulting peptides.

1. Protein Interactions

Cysteine residues play a crucial role in protein folding and stability through disulfide bond formation. The configuration of cysteine (D vs. L) can affect the biological activity of peptides:

- Case Study : Research on cyclic peptides synthesized from cysteinyl prolyl esters demonstrated that variations in cysteine configuration influenced integrin binding activity . This highlights how this compound can be utilized to design peptides with specific biological functions.

2. Antioxidant Properties

Cysteine is known for its antioxidant properties due to its thiol (-SH) group, which can scavenge free radicals. This compound retains these properties, making it a candidate for developing antioxidant peptides.

- Research Findings : Studies indicate that peptides containing D-cysteine exhibit varying degrees of radical scavenging activity, which is essential for developing therapeutic agents against oxidative stress-related diseases .

3. Therapeutic Applications

This compound has potential applications in drug design and development:

- Peptide-based Drugs : The incorporation of D-cysteine into peptide sequences may enhance stability and bioavailability, leading to more effective therapeutic agents. For example, modifications in peptide sequences can lead to improved binding affinities for target proteins .

Data Table: Comparison of Biological Activities

Q & A

Q. What are the key considerations for synthesizing Fmoc-D-cysteine while minimizing racemization during solid-phase peptide synthesis (SPPS)?

Racemization of cysteine derivatives, including this compound, is a critical challenge due to the elimination-addition mechanism inherent to its thiol group. To mitigate this:

- Use TBTU/DIPEA activation instead of HOBt/HBTU, as it reduces racemization to 0.4% D-cys compared to 3.7% with other methods .

- Employ low-temperature coupling (0–4°C) and minimize reaction time to suppress thiol-mediated side reactions .

- Monitor enantiomeric purity via HPLC with chiral columns (e.g., Purospher® STAR) to resolve D/L-cysteine ratios .

Q. How should this compound be stored to maintain stability and purity in long-term research applications?

- Store under inert gas (argon/nitrogen) at +4°C to prevent oxidation of the thiol group .

- Use desiccated containers to avoid hydrolysis of the Fmoc group, which can compromise peptide chain elongation .

- Regularly validate purity via TLC (e.g., Rf = 0.3 in acetone/hexane) and NMR to detect degradation products like Fmoc-D-cysteic acid .

Advanced Research Questions

Q. What analytical methods are most effective for quantifying enantiomeric purity of this compound in complex peptide intermediates?

- Chiral HPLC : Use a Purospher® STAR RP-18 column (5 µm, 250 mm × 4.6 mm) with isocratic elution (acetonitrile/0.1% TFA) to resolve Fmoc-D/L-cysteine peaks (retention time difference ≥1.2 min) .

- Circular Dichroism (CD) Spectroscopy : Compare CD spectra at 220–250 nm to detect conformational shifts indicative of racemization .

- Mass Spectrometry (MS) : Employ high-resolution MS (HRMS) to identify isotopic patterns of D/L-enantiomers, particularly when using trityl (Trt) or acetamidomethyl (Acm) protecting groups .

Q. How do different thiol-protecting groups (e.g., Trt, Thp, Acm) influence the reactivity of this compound in SPPS?

- Trt (Trityl) : Provides steric hindrance, reducing racemization but requiring harsh cleavage conditions (TFA/water). Ideal for stepwise synthesis but may generate mixed disulfides .

- Thp (Tetrahydropyranyl) : Offers orthogonal cleavage (mild acidic conditions) but is less stable during prolonged storage, leading to ~2% deprotection over 6 months .

- Acm (Acetamidomethyl) : Enables selective disulfide formation post-synthesis but requires iodine for removal, which can oxidize methionine residues .

Q. How should researchers address contradictions in reported data on this compound’s enantiomerization rates across studies?

- Methodological Scrutiny : Compare activation reagents (e.g., TBTU vs. HOBt), coupling temperatures, and resin types (Wang vs. Rink amide), as these variables significantly impact racemization .

- Statistical Analysis : Use ANOVA to evaluate batch-to-batch variability in commercial this compound samples, as residual D-isomers (≤0.2%) can skew results .

- Control Experiments : Include internal standards (e.g., Fmoc-L-cysteine spiked with 1% D-isomer) in HPLC runs to validate detection limits .

Methodological Guidelines

- Experimental Design : For peptide sequences containing multiple cysteines, prioritize Fmoc-Cys(Thp)-OH for iterative coupling due to its orthogonal protection .

- Data Interpretation : When observing unexpected disulfide bond formation, analyze MS/MS fragmentation patterns to distinguish between intramolecular vs. intermolecular linkages .

- Reproducibility : Document resin swelling times (≥30 min in DCM/DMF) and pre-activation durations (10–15 min for TBTU) to ensure consistent coupling efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。